molecular formula C8H14O4 B152585 Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate CAS No. 156526-48-6

Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate

Cat. No.: B152585
CAS No.: 156526-48-6
M. Wt: 174.19 g/mol
InChI Key: JKJAVWYVQRYVFS-DGUCWDHESA-N
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Description

Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes a cyclohexane ring with two hydroxyl groups and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the hydroxyl groups and the carboxylic acid methyl ester group.

    Esterification: The carboxylic acid group is then esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,3,5-trione.

    Reduction: Formation of (1alpha,3alpha,5alpha)-3,5-dihydroxy-cyclohexanemethanol.

    Substitution: Formation of (1alpha,3alpha,5alpha)-3,5-dichloro-cyclohexanecarboxylic Acid Methyl Ester.

Scientific Research Applications

Chemistry

In chemistry, Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its hydroxyl groups can interact with biological molecules, providing insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3,5-triol: Similar structure but lacks the ester group.

    Cyclohexane-1,3,5-tricarboxylic Acid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.

    Methyl Cyclohexanecarboxylate: Similar structure but lacks the hydroxyl groups.

Uniqueness

Methyl (1r,3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate is unique due to the presence of both hydroxyl groups and an ester group on the cyclohexane ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological molecules.

Properties

IUPAC Name

methyl (3R,5S)-3,5-dihydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h5-7,9-10H,2-4H2,1H3/t5?,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJAVWYVQRYVFS-DGUCWDHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H](C[C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156526-48-6
Record name 156526-48-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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